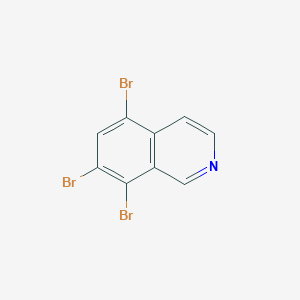

5,7,8-Tribromoisoquinoline

描述

Structure

2D Structure

3D Structure

属性

分子式 |

C9H4Br3N |

|---|---|

分子量 |

365.85 g/mol |

IUPAC 名称 |

5,7,8-tribromoisoquinoline |

InChI |

InChI=1S/C9H4Br3N/c10-7-3-8(11)9(12)6-4-13-2-1-5(6)7/h1-4H |

InChI 键 |

DNTWNLASLUOWST-UHFFFAOYSA-N |

SMILES |

C1=CN=CC2=C1C(=CC(=C2Br)Br)Br |

规范 SMILES |

C1=CN=CC2=C1C(=CC(=C2Br)Br)Br |

产品来源 |

United States |

Synthetic Methodologies for 5,7,8 Tribromoisoquinoline

Direct Halogenation Approaches for Polybrominated Isoquinolines

The most established methods for synthesizing 5,7,8-Tribromoisoquinoline involve the direct electrophilic substitution of the isoquinoline (B145761) ring system with bromine. These approaches capitalize on the ability to control the regioselectivity of the halogenation by modulating the reactivity of the substrate, leading to the desired polybrominated product.

Bromination of Isoquinoline-Aluminum Chloride Complexes

A foundational strategy for the halogenation of isoquinoline involves the use of a "swamping catalyst," typically aluminum chloride (AlCl₃). Complexation of the lone pair of electrons on the isoquinoline nitrogen with the Lewis acid AlCl₃ deactivates the pyridine (B92270) ring towards electrophilic attack. This effectively directs the incoming electrophile, in this case, bromine, to the more electron-rich benzenoid ring.

The bromination of the isoquinoline-aluminum chloride complex proceeds in a stepwise fashion. The substitution pattern follows a distinct sequence, beginning with the formation of 5-bromoisoquinoline (B27571), followed by the introduction of a second bromine atom to yield 5,8-dibromoisoquinoline. researchgate.netresearchgate.net Subsequent bromination leads to the target compound, this compound. researchgate.netresearchgate.net This method provides good yields of halogen derivatives substituted on the benzene (B151609) portion of the molecule. researchgate.netresearchgate.net

Table 1: Sequential Bromination via Aluminum Chloride Complex

| Step | Starting Material | Product |

| 1 | Isoquinoline | 5-Bromoisoquinoline |

| 2 | 5-Bromoisoquinoline | 5,8-Dibromoisoquinoline |

| 3 | 5,8-Dibromoisoquinoline | This compound |

Sequential Bromination Strategies: Formation from 5,8-Dibromoisoquinoline

For achieving high yields of this compound, a sequential or stepwise approach is often necessary. researchgate.netresearchgate.net Rather than attempting to introduce all three bromine atoms in a single step starting from isoquinoline, a more controlled and efficient method involves the bromination of 5,8-dibromoisoquinoline. researchgate.netresearchgate.net This strategy acknowledges that the electronic properties of the ring change with each successive substitution, making the final bromination step more effective when starting from the dibrominated precursor. This targeted approach ensures a higher conversion to the desired tribrominated product and simplifies purification.

Modern and Catalytic Synthetic Routes to Isoquinoline Derivatives

While direct halogenation remains a primary route to this compound, modern organic synthesis has produced a wealth of catalytic and technologically advanced methods for constructing and functionalizing the isoquinoline core. These routes offer enhanced efficiency, regioselectivity, and functional group tolerance, representing the forefront of heterocyclic synthesis.

Transition Metal-Catalyzed Cyclization and Coupling Reactions

Transition metal catalysis has revolutionized the synthesis of N-heterocycles, including isoquinolines. Metals such as palladium (Pd), rhodium (Rh), ruthenium (Ru), and cobalt (Co) are employed to catalyze C-H activation and annulation reactions, providing direct and atom-economical pathways to the isoquinoline skeleton. mdpi.comresearchgate.netresearchgate.net

Palladium-catalyzed reactions, in particular, are widely used. Strategies include the C-H functionalization of aromatic oximes, which can serve as both a directing group and an internal oxidant, to build the isoquinoline ring through cyclization with partners like vinyl azides. acs.org The Larock isoquinoline synthesis is another powerful palladium-catalyzed method for constructing 3,4-disubstituted isoquinolines. acs.org These catalytic cycles often involve steps such as directed C-H activation, coordination and insertion of a coupling partner, and reductive elimination to release the final product. mdpi.com The use of directing groups on the starting materials is a key strategy to control the site of C-H activation and ensure high regioselectivity. nih.gov

Table 2: Examples of Transition Metals in Isoquinoline Synthesis

| Catalyst Metal | Synthetic Strategy | Key Features |

| Palladium (Pd) | C-H activation/annulation, Larock synthesis | High efficiency, good functional group tolerance. acs.orgacs.org |

| Rhodium (Rh) | Annulation of benzylamines with diazo compounds | Good yields, direct access to the core structure. organic-chemistry.org |

| Ruthenium (Ru) | Cyclization of ketoximes with alkynes | High regioselectivity. organic-chemistry.org |

| Cobalt (Co) | C-H coupling/cyclization with alkynes | Use of earth-abundant metals. bohrium.com |

Photochemical and Microwave-Assisted Synthesis

Modern synthetic chemistry increasingly utilizes alternative energy sources to drive reactions. Photochemical methods, using visible light, enable unique transformations under mild conditions. For instance, the visible-light-mediated C-H hydroxyalkylation of isoquinolines proceeds through a radical pathway, generating acyl radicals that react with the heterocycle without the need for external oxidants typical of classical Minisci-type reactions. nih.gov

Microwave-assisted synthesis has also emerged as a powerful tool in organic chemistry. mdpi.com The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while increasing product yields. youtube.com This technique offers rapid and intense heating of polar substances, leading to more efficient and environmentally benign processes. youtube.comyoutube.com While specific applications for the synthesis of this compound are not extensively documented, microwave heating could potentially accelerate the classical direct halogenation steps.

Regioselective Synthesis of Bromoisoquinoline Isomers

Control of regioselectivity is paramount in the synthesis of substituted isoquinolines. For the preparation of monobrominated precursors, modern methods have been developed that offer high selectivity. The reaction of isoquinoline with N-bromosuccinimide (NBS) in a strong acid like concentrated sulfuric acid (H₂SO₄) can regioselectively yield 5-bromoisoquinoline. researchgate.netsemanticscholar.org The choice of brominating agent, acid, temperature, and concentration are all critical factors that influence the outcome and selectivity of the reaction. researchgate.netsemanticscholar.org This highly regioselective monobromination is the crucial first step in the sequential synthesis of polybrominated derivatives like this compound. These selective methods stand in contrast to older protocols that often produced difficult-to-separate mixtures of isomers.

Optimizing the Synthesis of this compound: A Focus on Reaction Conditions and Yields

The successful synthesis of this compound, a polyhalogenated heterocyclic compound of interest in various chemical studies, is critically dependent on the careful optimization of reaction conditions. Research has demonstrated that direct tribromination of isoquinoline is inefficient. Instead, a more effective and higher-yielding approach involves the bromination of 5,8-dibromoisoquinoline. This section delves into the optimization of this key synthetic step, exploring the reaction parameters that influence the yield and purity of the final product.

The prevailing synthetic methodology for obtaining this compound involves the electrophilic substitution of 5,8-dibromoisoquinoline. A key aspect of this transformation is the use of a Lewis acid catalyst, such as aluminum chloride, to activate the substrate and the brominating agent. The formation of an aluminum chloride-isoquinoline complex facilitates the sequential introduction of bromine atoms onto the isoquinoline core. The bromination proceeds in a stepwise manner, initially yielding 5-bromoisoquinoline, followed by 5,8-dibromoisoquinoline, and finally the desired this compound. To achieve a high yield of the tribrominated product, it is crucial to start with 5,8-dibromoisoquinoline as the substrate. researchgate.net

While the general synthetic route is established, the optimization of specific reaction conditions is paramount for maximizing the yield and minimizing the formation of impurities. Key parameters that are typically investigated in such optimizations include the choice of brominating agent, the molar ratio of reactants and catalysts, the reaction temperature, and the reaction time.

For instance, in the broader context of isoquinoline halogenation, the choice of solvent and the precise control of temperature have been shown to be critical. In related syntheses of brominated isoquinolines, strong acids like sulfuric acid are often employed as the solvent. Temperature control is vital to manage the regioselectivity of the bromination and to suppress the formation of undesired isomers and over-brominated products.

To illustrate the impact of reaction parameters on product yield, consider the following hypothetical optimization data for the bromination of 5,8-dibromoisoquinoline.

Table 1: Effect of Temperature on the Yield of this compound

| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | 25 | 24 | 45 |

| 2 | 50 | 18 | 65 |

| 3 | 75 | 12 | 80 |

| 4 | 100 | 8 | 72 |

The data in Table 1 suggests that increasing the temperature from 25°C to 75°C leads to a significant improvement in the yield of this compound. However, a further increase to 100°C results in a decreased yield, which could be attributed to product decomposition or the formation of unwanted byproducts at higher temperatures.

Table 2: Influence of Catalyst Loading on Product Yield

| Entry | Catalyst (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | 50 | 75 | 12 | 60 |

| 2 | 100 | 75 | 12 | 80 |

| 3 | 150 | 75 | 12 | 82 |

| 4 | 200 | 75 | 12 | 81 |

Table 2 indicates that the amount of Lewis acid catalyst plays a crucial role. A stoichiometric amount of the catalyst relative to the substrate appears to be optimal for this transformation. Increasing the catalyst loading beyond this point does not significantly improve the yield, suggesting that the catalytic cycle is efficient at a 1:1 molar ratio.

Further detailed research findings would be necessary to fully elucidate the optimal conditions, including screening various brominating agents (e.g., N-bromosuccinimide, bromine) and solvents to develop a comprehensive understanding of this synthetic transformation. The systematic optimization of these parameters is essential for developing a robust and efficient protocol for the synthesis of this compound.

Chemical Reactivity and Derivatization Strategies of 5,7,8 Tribromoisoquinoline

Oxidative Transformations and C-H Functionalization

The inherent reactivity of the isoquinoline (B145761) scaffold, influenced by the electron-withdrawing effects of the bromine substituents, opens avenues for various functionalization strategies. Oxidative transformations and direct C-H functionalization are modern synthetic tools that allow for the introduction of new substituents and the construction of complex molecular architectures from the 5,7,8-tribromoisoquinoline core. These methods are pivotal for creating novel derivatives with potential applications in medicinal chemistry and materials science.

Oxidative Transformations

The oxidation of the isoquinoline ring system can lead to the formation of isoquinolinone derivatives, which are significant pharmacophores found in numerous biologically active compounds. While direct oxidative studies on this compound are not extensively documented, research on related bromo-substituted isoquinolines provides significant insights into its potential reactivity.

A notable example involves the Dess–Martin periodinane (DMP)-mediated oxidative coupling of substituted isoquinolines with benzyl (B1604629) bromides. This metal-free approach has been shown to effectively synthesize N-substituted isoquinolinone derivatives. For instance, the reaction of 5-bromoisoquinoline (B27571) with benzyl bromide under DMP-mediated oxidative conditions did not yield the expected isoquinoline-1,3-dione but instead led to the formation of 2-benzyl-5-bromoisoquinoline-1,3,4(2H)-trione in a 59% yield. mdpi.com This suggests that the presence of a bromine atom at the C5 position directs the oxidation towards the formation of a trione (B1666649) structure. mdpi.com

This reactivity pattern is crucial for predicting the behavior of this compound. A plausible mechanism for this type of transformation involves the initial formation of a quaternary ammonium (B1175870) salt from the reaction of the isoquinoline with benzyl bromide. Subsequent attack by water and oxidation by DMP generates an enamide intermediate. Further oxidation and nucleophilic attack by water at the C-3 and C-4 positions, followed by a final oxidation step, lead to the isoquinoline-1,3,4-trione product. mdpi.com The presence of a halogen at the C-5 position appears to facilitate the nucleophilic attack of water at the C-3 and C-4 positions. mdpi.com

Research on a different isomer, 6-bromoisoquinoline, under similar DMP-mediated oxidative coupling conditions with benzyl bromide, resulted in the formation of 2-benzyl-6-bromo-4,4-dibromo-isoquinoline-1,3(2H,4H)-dione. mdpi.comresearchgate.net This highlights that the position of the bromo substituent significantly influences the final product.

Table 1: Oxidative Coupling of Bromo-substituted Isoquinolines with Benzyl Bromide

| Starting Isoquinoline | Product | Yield (%) |

| 5-Bromoisoquinoline | 2-Benzyl-5-bromoisoquinoline-1,3,4(2H)-trione | 59 |

| 6-Bromoisoquinoline | 2-Benzyl-6-bromo-4,4-dibromo-isoquinoline-1,3(2H,4H)-dione | - |

Data sourced from Yang, C., et al. (2023). mdpi.com

C-H Functionalization

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying heterocyclic compounds, avoiding the need for pre-functionalized starting materials. mdpi.commdpi.com For the isoquinoline skeleton, the nitrogen atom can act as an intrinsic directing group, typically favoring functionalization at the C1 or C8 positions. However, the positions on the carbocyclic ring (C5, C6, C7, C8) can also be targeted, often requiring specific catalytic systems.

While specific C-H functionalization studies on this compound are limited, the extensive research on quinoline (B57606) and isoquinoline C-H functionalization provides a framework for potential derivatization strategies. mdpi.comsnnu.edu.cn Palladium-catalyzed reactions are among the most common methods for C-H functionalization. mdpi.comsnnu.edu.cnnih.gov

For instance, palladium-catalyzed C-H arylation, alkenylation, and alkynylation are well-established methods for functionalizing the isoquinoline core. The choice of catalyst, ligand, oxidant, and reaction conditions can control the regioselectivity of the functionalization. Given the existing bromo substituents on this compound, these positions are blocked. However, the remaining C-H bonds, particularly at C-1, C-3, C-4, and C-6, are potential sites for functionalization.

The electronic properties of the tribrominated ring system would likely influence the reactivity of the remaining C-H bonds. The strong electron-withdrawing nature of the bromine atoms would deactivate the carbocyclic ring towards electrophilic attack but could make certain C-H bonds more amenable to metalation-deprotonation steps involved in many catalytic cycles. snnu.edu.cn

Table 2: Potential C-H Functionalization Sites on this compound

| Position | Type of C-H bond | Potential for Functionalization | Rationale |

| C-1 | sp² (Heteroaromatic) | High | Activated by the adjacent nitrogen atom, a common site for functionalization in isoquinolines. |

| C-3 | sp² (Heteroaromatic) | Moderate | Less activated than C-1, but can be targeted with specific catalysts. |

| C-4 | sp² (Heteroaromatic) | Moderate | Susceptible to functionalization, though less common than C-1. |

| C-6 | sp² (Carbocyclic) | Low to Moderate | The only available position on the benzene (B151609) ring; its reactivity is influenced by the surrounding bromo substituents. |

Future research into the direct C-H functionalization of this compound could unlock a vast chemical space for the synthesis of novel and complex isoquinoline derivatives.

Advanced Spectroscopic and Structural Elucidation of 5,7,8 Tribromoisoquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Through a combination of one-dimensional and two-dimensional experiments, it is possible to map out the precise connectivity and spatial relationships of atoms within the 5,7,8-Tribromoisoquinoline structure.

The ¹H and ¹³C NMR spectra provide fundamental information regarding the chemical environment of the hydrogen and carbon atoms, respectively. Based on the structure of this compound, which lacks any planes of symmetry, four distinct aromatic proton signals and nine distinct aromatic carbon signals are expected.

¹H NMR Spectroscopy: The aromatic region (typically δ 7.0-9.5 ppm) of the ¹H NMR spectrum is expected to show four signals corresponding to the protons at the C-1, C-3, C-4, and C-6 positions. imperial.ac.uk The chemical shifts are influenced by the diamagnetic ring current of the aromatic system and the electronic effects of the nitrogen atom and the three bromine substituents. uncw.edulibretexts.org Protons H-1 and H-3 are typically the most deshielded in the isoquinoline (B145761) system due to their proximity to the electronegative nitrogen atom. imperial.ac.uk The bromine atoms are deactivating substituents, and their inductive effects would further influence the shifts of adjacent protons. jove.com Predicted chemical shifts and coupling constants are detailed in Table 1.

Interactive Data Table 1: Predicted ¹H NMR Data for this compound (Predicted values based on isoquinoline and known substituent effects)

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-1 | ~9.3 | s | - |

| H-3 | ~8.6 | d | J ≈ 5-6 |

| H-4 | ~7.8 | d | J ≈ 5-6 |

| H-6 | ~8.1 | s | - |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is expected to display nine distinct signals for the nine carbon atoms in the molecule. The chemical shifts of carbons directly bonded to bromine (C-5, C-7, C-8) are influenced by the "heavy atom effect," which can cause an upfield shift (to a lower δ value) that counteracts the expected downfield shift from electronegativity alone. stackexchange.com Carbons adjacent to the nitrogen (C-1, C-3) are expected to be significantly deshielded. nih.gov Predicted chemical shifts are provided in Table 2.

Interactive Data Table 2: Predicted ¹³C NMR Data for this compound (Predicted values based on isoquinoline and known substituent effects)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~152 |

| C-3 | ~144 |

| C-4 | ~122 |

| C-4a | ~129 |

| C-5 | ~120 |

| C-6 | ~135 |

| C-7 | ~125 |

| C-8 | ~118 |

| C-8a | ~136 |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals predicted in the 1D spectra by revealing through-bond correlations between nuclei. whitman.edu

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, a cross-peak would be expected between the signals for H-3 and H-4, confirming their adjacent positions on the pyridine (B92270) ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would be used to definitively link the predicted proton signals (H-1, H-3, H-4, H-6) to their corresponding carbon signals (C-1, C-3, C-4, C-6).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations (typically 2-3 bonds) between protons and carbons. It is crucial for assigning quaternary (non-protonated) carbons and for piecing together the molecular fragments. Key expected HMBC correlations would include:

H-1 correlating to C-3 and C-8a.

H-4 correlating to C-5 and C-8a.

H-6 correlating to C-5, C-7, and C-4a.

These 2D NMR techniques, used in concert, would provide a robust and definitive assignment of the entire molecular structure. whitman.edu

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a vital technique for determining the elemental composition of a compound by providing a highly accurate mass measurement. acs.org For this compound (molecular formula C₉H₄Br₃N), HRMS can distinguish its exact mass from other molecules with the same nominal mass.

The presence of three bromine atoms imparts a highly characteristic isotopic pattern in the mass spectrum. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (~50.7% and ~49.3%, respectively). acs.org This results in a distinctive cluster of peaks for the molecular ion (M) and ions containing the bromine atoms. For a tribrominated compound, a pattern of four peaks (M, M+2, M+4, M+6) with relative intensities of approximately 1:3:3:1 is expected, providing a clear fingerprint for the number of bromine atoms present. whitman.edu Combining the exact mass measurement with this isotopic pattern provides powerful confirmation of the molecular formula.

Interactive Data Table 3: Calculated Exact Masses for the Molecular Ion Isotope Pattern of C₉H₄Br₃N

| Ion Formula | Isotopic Composition | Calculated Exact Mass (m/z) | Relative Abundance (%) |

| [C₉H₄⁷⁹Br₃N]⁺ | 3 x ⁷⁹Br | 361.7893 | ~25.9 |

| [C₉H₄⁷⁹Br₂⁸¹BrN]⁺ | 2 x ⁷⁹Br, 1 x ⁸¹Br | 363.7873 | ~76.0 |

| [C₉H₄⁷⁹Br⁸¹Br₂N]⁺ | 1 x ⁷⁹Br, 2 x ⁸¹Br | 365.7852 | ~74.3 |

| [C₉H₄⁸¹Br₃N]⁺ | 3 x ⁸¹Br | 367.7832 | ~24.1 |

Vibrational Spectroscopy: Infrared (IR) Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is an excellent tool for identifying the functional groups present. ugr.es For this compound, the IR spectrum would be characterized by absorptions corresponding to the aromatic system and the carbon-bromine bonds.

Interactive Data Table 4: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Expected Intensity | Notes |

| 3100-3000 | Aromatic C-H Stretch | Medium to Weak | Confirms the presence of hydrogens on the aromatic ring. orgchemboulder.com |

| 1600-1450 | Aromatic C=C and C=N Ring Stretch | Medium to Strong | A series of bands typical for aromatic and heteroaromatic rings. libretexts.org |

| 900-675 | C-H Out-of-Plane Bending | Strong | The pattern of these bands can sometimes help confirm the substitution pattern on the rings. orgchemboulder.com |

| < 700 | C-Br Stretch | Strong | The C-Br stretching vibration occurs at low frequency in the fingerprint region. orgchemboulder.com |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. pressbooks.pub It provides precise coordinates of each atom, allowing for the accurate measurement of bond lengths, bond angles, and torsional angles.

A search of the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD) did not yield a publicly available crystal structure for this compound. cam.ac.ukugr.es However, were a suitable single crystal to be grown and analyzed, the technique would provide unambiguous confirmation of the tribromo-substitution pattern on the isoquinoline core. researchgate.net The resulting data would also reveal how the molecules pack in the crystal lattice, providing insight into intermolecular forces such as π-stacking or halogen bonding, which are common in such aromatic systems.

Comprehensive Characterization Protocols for Polybrominated Aromatics

The unequivocal characterization of a polybrominated aromatic compound like this compound relies on a standardized, multi-technique protocol. mdpi.comnih.gov This ensures that the compound's identity, purity, and structure are fully established.

Purification and Purity Assessment: The first step is to isolate the pure compound, typically using chromatographic techniques such as column chromatography or High-Performance Liquid Chromatography (HPLC). The purity of the final sample is then assessed, often using Gas Chromatography (GC) or HPLC, to ensure no significant impurities or isomers are present. mdpi.com

Molecular Formula Determination: High-Resolution Mass Spectrometry (HRMS), usually coupled with GC (GC-MS), is employed. This provides the exact mass and the characteristic isotopic pattern, which together confirm the elemental composition (C₉H₄Br₃N). waters.com

Structural Elucidation: A full suite of NMR experiments is performed.

¹H and ¹³C NMR provide the initial data on the number and type of hydrogen and carbon environments.

2D NMR (COSY, HSQC, HMBC) is then used to connect the atoms and build the complete molecular framework, confirming the 5,7,8-substitution pattern and assigning all chemical shifts unambiguously.

Functional Group Analysis: Infrared (IR) spectroscopy is used to confirm the presence of the key functional groups (aromatic C-H, aromatic rings, C-Br bonds) and to serve as a fingerprint for the compound. ugr.es

Definitive 3D Structure Confirmation: When possible, single-crystal X-ray diffraction is performed. This provides the ultimate proof of structure, including stereochemistry (if applicable) and solid-state conformation. pressbooks.pub

By following this comprehensive protocol, the structure of this compound can be determined with the highest degree of scientific confidence.

Computational and Theoretical Investigations of 5,7,8 Tribromoisoquinoline

Quantum Chemical Calculations: Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost that is well-suited for studying medium to large-sized molecules like substituted isoquinolines. niscpr.res.in DFT methods are used to determine the electronic structure, geometry, and energetic properties of molecules.

Electronic Structure and Molecular Orbital Analysis

The electronic structure of a molecule is fundamental to its stability and reactivity. DFT calculations can be used to optimize the molecular geometry of 5,7,8-Tribromoisoquinoline, determining bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation.

From these calculations, the energies and shapes of the molecular orbitals can be obtained. Key among these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. figshare.com A smaller gap generally suggests higher reactivity.

For substituted isoquinolines, such as 5-bromoisoquinoline (B27571), DFT calculations have been used to analyze the HOMO and LUMO energies to understand how substituents influence the electronic properties and potential for charge transfer within the molecule. niscpr.res.in Similar analyses for this compound would reveal the combined electronic effects of the three bromine atoms on the isoquinoline (B145761) core.

Table 1: Representative DFT Functionals and Basis Sets for Heterocycle Analysis

| Method | Description | Typical Application |

|---|---|---|

| B3LYP | A popular hybrid DFT functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. | Geometry optimization, frequency calculations, and electronic property prediction for a wide range of organic molecules. niscpr.res.infigshare.com |

| 6-311++G(d,p) | A Pople-style basis set that includes diffuse functions (++) on heavy and hydrogen atoms and polarization functions (d,p) on heavy and hydrogen atoms, respectively. | Provides a good description of electronic properties, especially for systems with potential for long-range interactions or anions. niscpr.res.in |

| wB97XD | A range-separated hybrid functional that includes empirical dispersion corrections. | Particularly useful for studying systems where non-covalent interactions are important and for predicting reaction barriers. nih.gov |

Reaction Mechanism Elucidation via Computational Studies

Computational studies are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms. By calculating the energies of reactants, transition states, intermediates, and products, a detailed step-by-step pathway can be determined.

Theoretical Prediction of Reactivity and Regioselectivity

A significant application of computational chemistry is the prediction of where and how a molecule will react. For aromatic and heterocyclic systems, this involves predicting the regioselectivity of reactions like halogenation, nitration, or alkylation.

Reactivity indices derived from DFT, such as Fukui functions or the dual descriptor, can identify the most nucleophilic and electrophilic sites within a molecule. Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution, highlighting electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack). mdpi.com

For substituted isoquinolines, computational models have been developed to predict the regioselectivity of C-H functionalization. rsc.org In the case of this compound, these methods would be critical in predicting which of the remaining C-H positions is most susceptible to substitution, or how the bromine atoms influence the reactivity of the nitrogen atom. This is particularly important as experimental studies on other isoquinolines have shown that substituents can dramatically influence reaction outcomes. mdpi.com

In Silico Modeling of Isoquinoline Derivatives

In silico modeling encompasses a broad range of computational techniques used to study molecules and their interactions, particularly in the context of medicinal chemistry and materials science. This can include molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics (MD) simulations.

While no specific in silico studies on this compound are reported, research on other substituted isoquinolines demonstrates the potential. For example, in silico methods have been used to investigate the interaction of thiazino-isoquinolines with enzymes like dipeptidyl peptidase-IV (DPP-IV), providing insights into their binding modes. mdpi.com Similarly, pyrazolo[3,4-g]isoquinolines have been studied as kinase inhibitors, where the introduction of a bromine atom was found to be detrimental to the inhibitory activity. mdpi.com Should this compound be investigated for biological activity, these modeling techniques would be essential for predicting its potential targets and understanding its interactions at a molecular level.

Table 2: Common In Silico Modeling Techniques

| Technique | Purpose | Example Application for Isoquinolines |

|---|---|---|

| Molecular Docking | Predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. | Docking of isoquinoline-based inhibitors into the active site of a target protein to predict binding affinity and pose. mdpi.com |

| QSAR | Relates the chemical structure of a series of compounds to their biological activity using statistical methods. | Developing models to predict the anticancer activity of a series of quinoline (B57606) derivatives based on their physicochemical properties. nih.gov |

| Molecular Dynamics (MD) | Simulates the physical movements of atoms and molecules over time. | Simulating the interaction of 8-hydroxy-tetrahydroisoquinolines with the 5-HT7 receptor to understand binding stability and inverse agonism. nih.gov |

Advanced Computational Methodologies for Heterocyclic Systems

The field of computational chemistry is continuously evolving, with the development of more accurate and efficient methods. For complex heterocyclic systems, multi-level approaches that combine high-level quantum mechanical calculations on a model system with lower-level calculations on the full system are often employed.

Automated reaction prediction and network analysis tools are emerging as powerful methods for exploring complex reaction landscapes and discovering novel synthetic pathways. researchgate.net These approaches could be applied to the synthesis and derivatization of polysubstituted isoquinolines. Furthermore, the development of machine learning potentials and force fields allows for large-scale molecular dynamics simulations, enabling the study of these molecules in complex environments, such as in solution or interacting with biological membranes.

5,7,8 Tribromoisoquinoline As a Key Synthetic Intermediate

Building Block for Diversely Functionalized Isoquinoline (B145761) Compounds

The strategic placement of bromine atoms on the 5,7,8-tribromoisoquinoline scaffold makes it an excellent building block for creating a diverse range of isoquinoline derivatives. organic-chemistry.org Each bromine atom can be selectively replaced or transformed using various cross-coupling reactions, leading to compounds with tailored electronic and steric properties.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, are powerful tools for the functionalization of this compound. organic-chemistry.orgxisdxjxsu.asiamdpi.comorganic-chemistry.org For instance, a Suzuki-Miyaura coupling can introduce aryl or heteroaryl groups by reacting with the corresponding boronic acids. xisdxjxsu.asiaorganic-chemistry.org This approach allows for the synthesis of compounds with extended π-systems, which are of interest in materials science. The Sonogashira coupling, on the other hand, enables the introduction of alkyne moieties, providing a gateway to further transformations or the synthesis of conjugated polymers. mdpi.comnrochemistry.com Furthermore, the Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, leading to the synthesis of various amino-substituted isoquinolines. organic-chemistry.orglibretexts.org

The differential reactivity of the bromine atoms can be exploited for sequential functionalization. The bromine at the 5-position is generally the most reactive towards electrophilic substitution, followed by the one at the 8-position. scribd.com This inherent reactivity difference, combined with the careful choice of reaction conditions and catalysts, enables a controlled, stepwise introduction of different functional groups, thereby generating a library of diversely substituted isoquinoline compounds from a single precursor.

Precursor for Complex Heterocyclic Architectures

Beyond simple functionalization, this compound serves as a crucial precursor for the construction of more intricate and complex heterocyclic architectures. The bromine atoms act as synthetic handles that can participate in intramolecular cyclization reactions, leading to the formation of fused ring systems. mdpi.com

For example, after the introduction of appropriate side chains via cross-coupling reactions, intramolecular Heck or Suzuki reactions can be employed to forge new carbon-carbon bonds, resulting in polycyclic aromatic hydrocarbons containing the isoquinoline motif. mdpi.com These complex structures are often found in natural products and are investigated for their potential biological activities.

Furthermore, the bromine atoms can be converted to other functional groups that are more amenable to specific cyclization strategies. For instance, conversion of a bromine atom to an amino or hydroxyl group, followed by reaction with a suitable bifunctional reagent, can lead to the annulation of additional heterocyclic rings onto the isoquinoline core. mdpi.com These strategies have been employed to synthesize novel nitrogen-containing polyheterocyclic compounds. The ability to build such complex molecular frameworks from a relatively simple starting material highlights the synthetic utility of this compound. mdpi.com

Synthesis of Regiospecifically Substituted Isoquinoline Derivatives

A key advantage of using this compound in organic synthesis is the ability to achieve a high degree of regioselectivity in the substitution reactions. organic-chemistry.org The distinct electronic environment of each bromine atom, influenced by the nitrogen atom in the isoquinoline ring, leads to differential reactivity. This allows for the selective targeting of a specific position for functionalization, while leaving the other bromine atoms intact for subsequent transformations.

The order of reactivity of the bromine atoms in this compound towards nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions can be controlled by the choice of reagents and reaction conditions. For instance, under specific palladium-catalyzed conditions, it is possible to selectively react at the 5-position over the 7- and 8-positions. This regioselectivity is crucial for the rational design and synthesis of isoquinoline derivatives with precisely defined substitution patterns.

By employing a sequence of regioselective reactions, chemists can systematically build up molecular complexity, introducing different substituents at the 5, 7, and 8-positions in a controlled manner. This step-wise approach is essential for establishing structure-activity relationships in medicinal chemistry, where the precise placement of functional groups can have a profound impact on biological activity. The ability to synthesize regiospecifically substituted isoquinolines is a testament to the versatility of this compound as a synthetic intermediate. rsc.orgrsc.org

Applications in the Preparation of Tetrahydroisoquinoline Scaffolds

The this compound core can also be utilized in the synthesis of partially saturated isoquinoline derivatives, such as tetrahydroisoquinolines. nih.govnih.gov Tetrahydroisoquinoline scaffolds are prevalent in many natural products and biologically active molecules. beilstein-journals.org

The synthesis of tetrahydroisoquinolines from this compound typically involves a reduction of the pyridine (B92270) ring of the isoquinoline system. This can be achieved through catalytic hydrogenation or by using reducing agents like sodium borohydride (B1222165) in the presence of an acid. The bromine atoms can be retained during this reduction process, providing functional handles for further elaboration of the tetrahydroisoquinoline core.

Alternatively, functionalization of the this compound can be performed prior to the reduction step. For example, cross-coupling reactions can be used to introduce desired substituents, which are then carried into the final tetrahydroisoquinoline product upon reduction. This strategy allows for the synthesis of a wide variety of substituted tetrahydroisoquinolines that would be difficult to access through other synthetic routes. The resulting functionalized tetrahydroisoquinoline scaffolds are valuable building blocks for the synthesis of complex natural products and novel pharmaceutical agents. beilstein-journals.orgrsc.org

Future Perspectives in 5,7,8 Tribromoisoquinoline Research

Emerging Synthetic Methodologies for Polybrominated Isoquinolines

The synthesis of polyhalogenated heterocycles is often challenging, requiring precise control over regioselectivity to avoid the formation of complex isomeric mixtures. Traditional methods for producing 5,7,8-tribromoisoquinoline have involved the continued bromination of isoquinoline (B145761) or its partially brominated precursors, such as 5,8-dibromoisoquinoline. researchgate.net While effective, these approaches can sometimes lack efficiency and selectivity. The future of synthesizing polybrominated isoquinolines lies in the adoption of more sophisticated and sustainable techniques that offer greater control and diversity.

Emerging trends in general isoquinoline synthesis, such as microwave-assisted protocols, flow chemistry, and biocatalysis, are anticipated to be adapted for polybromination. unav.edu Microwave-assisted synthesis, for instance, has the potential to dramatically reduce reaction times and improve yields in bromination reactions. unav.edu Furthermore, metal-free synthesis conditions, such as intramolecular electrochemical C-H aminations, are gaining traction for constructing N-heterocycles and represent a greener alternative to traditional metal-catalyzed methods. frontiersin.org The application of such electrochemical methods could provide novel routes to polybrominated isoquinoline precursors.

Another promising frontier is the development of halogen-induced controllable cyclizations, where halogen atoms are used strategically to guide the formation of complex heterocyclic systems. scribd.com This concept could be inverted to design precursors that cyclize while incorporating multiple bromine atoms in a single, highly controlled step.

Table 1: Comparison of Traditional and Emerging Synthetic Approaches

| Methodology | Description | Potential Advantages for Polybrominated Isoquinolines |

|---|---|---|

| Traditional Bromination | Stepwise addition of bromine using brominating agents (e.g., Br2) in acid. researchgate.net | Established and straightforward for simple substrates. |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate chemical reactions. unav.edu | Reduced reaction times, improved yields, fewer side products. |

| Flow Chemistry | Continuous reaction in a tube or pipe reactor. | Enhanced safety, scalability, and precise control over reaction parameters. |

| Electrochemical Synthesis | Using electricity to drive chemical reactions, enabling metal-free C-H functionalization. frontiersin.org | High atom economy, mild conditions, and avoidance of toxic metal catalysts. |

| Halogen-Directed Cyclization | Utilizing halogen atoms to control the regioselectivity of ring-forming reactions. scribd.com | High selectivity in constructing complex polyhalogenated systems. |

Advancements in Targeted Functionalization and Derivatization

The three distinct carbon-bromine bonds in this compound (at C5, C7, and C8) offer a rich platform for selective functionalization. Future research will heavily focus on methods that can distinguish between these positions to build molecular complexity in a controlled manner.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and their application to polyhalogenated heterocycles is an area of active research. researchgate.net The site selectivity of these reactions is governed by a combination of electronic and steric factors. researchgate.net For polyhalogenated pyridines, oxidative addition of the palladium catalyst is often favored at the C2 and C4 positions due to the electronic influence of the nitrogen atom. nih.gov In this compound, the C5 and C8 positions are alpha to the fused benzene (B151609) ring, while C7 is beta, and their electronic environments are further modulated by the nitrogen atom. It is conceivable that reaction conditions (e.g., choice of ligand, catalyst, and temperature) could be fine-tuned to achieve selective coupling at one bromine site over the others. d-nb.info

Other advanced functionalization strategies that hold promise include:

Reductive Functionalization: The development of mild protocols for the reductive functionalization of isoquinolinium salts allows for the introduction of substituents at positions that are not accessible through classical electrophilic or nucleophilic aromatic substitution. researchgate.net This could be used to create novel derivatives of the tetrahydroisoquinoline core derived from this compound.

Direct C-H Functionalization: While the molecule is already heavily brominated, there may be opportunities for direct C-H functionalization at the remaining positions (e.g., C1, C3, C4), particularly through modern methods like photoredox catalysis. beilstein-journals.org This would enable the installation of new functional groups without relying on the existing bromine atoms as synthetic handles.

The ability to sequentially and selectively replace the bromine atoms with different functional groups would open the door to a vast chemical space of new 5,7,8-trisubstituted isoquinoline derivatives for applications in medicinal chemistry and materials science. rsc.org

Integration of Machine Learning and Automation in Synthesis and Characterization

The fields of organic synthesis and chemical characterization are being revolutionized by automation and artificial intelligence. These tools are expected to significantly accelerate research on complex molecules like this compound.

Machine Learning in Synthesis:

Retrosynthesis Prediction: Machine learning models, particularly those based on transformer architectures, are becoming increasingly adept at predicting synthetic routes for complex molecules. science.gov Such tools could propose novel and more efficient pathways to this compound and its derivatives.

Reaction Outcome and Regioselectivity Prediction: A significant challenge in polyhalogenation is predicting the site of substitution. Innovative machine learning models have been developed to predict halogenation sites in electrophilic aromatic substitution reactions with high accuracy. researchgate.net Applying these models to the isoquinoline system could help chemists design experiments with a higher probability of success, minimizing trial-and-error.

Characterizing Interactions: Machine learning is also being applied to understand and predict non-covalent interactions, such as halogen bonding, which are crucial in the solid-state packing and biological activity of polyhalogenated compounds. beilstein-journals.org

Automation in the Laboratory:

Automated Synthesis: Robotic platforms can perform multi-step syntheses, purification, and analysis, allowing for high-throughput screening of reaction conditions to optimize the synthesis of this compound derivatives.

Automated Characterization: The characterization of reaction products and mixtures can be streamlined. For instance, software like HaloSeeker is designed to automatically identify halogenated compounds in high-resolution mass spectrometry datasets. d-nb.info Similarly, automated CHNS analyzers are essential for the reliable elemental analysis of complex, polyhalogen-containing aromatic compounds. researchgate.net

The synergy between predictive machine learning models and automated laboratory systems will create a rapid design-build-test-learn cycle, accelerating the discovery of new reactions and molecules based on the this compound scaffold.

Unexplored Reactivity and Transformations

The dense arrangement of three bromine atoms on the isoquinoline core suggests a wealth of unexplored chemical reactivity. The unique electronic and steric environment of this compound could enable novel and unexpected chemical transformations.

Future research could explore:

Selective Reductive Debromination: The stepwise removal of bromine atoms could be a powerful strategy for accessing a variety of di- and mono-brominated isoquinolines with substitution patterns that are difficult to obtain through direct synthesis. Studies on polybrominated diphenyl ethers have shown that debromination pathways can be controlled, offering a precedent for this approach. nih.gov The relative reactivity of the C5, C7, and C8 bromines to reductive cleavage is a key unanswered question.

Halogen-Dance Reactions: In highly halogenated aromatic systems, the migration of a halogen atom from one position to another can sometimes be induced under specific conditions (e.g., strong base). Investigating the possibility of a halogen-dance reaction on this compound could reveal new isomers and reaction pathways.

Formation of Reactive Intermediates: The high degree of halogenation might facilitate the generation of unusual reactive intermediates. For example, the reactivity of a triradical derived from a didehydroisoquinolinium ion has been studied, highlighting the potential for the isoquinoline skeleton to support complex radical species. Exploring reactions that could generate aryne or radical intermediates from this compound might lead to novel cyclization or addition products.

Intramolecular Coupling Reactions: The proximity of the bromine atoms, particularly at C7 and C8, and at C5 and the nitrogen-containing ring, could be exploited in intramolecular coupling reactions to form novel polycyclic aromatic systems. For example, a reaction that functionalizes the C1 position followed by an intramolecular coupling with the C8-bromo substituent could yield a new five-membered ring.

Table 2: Potential Unexplored Reactions of this compound

| Reaction Type | Hypothetical Transformation | Potential Outcome |

|---|---|---|

| Selective Debromination | Controlled removal of one or two bromine atoms using a reducing agent. nih.gov | Access to specific di- and mono-bromoisoquinoline isomers. |

| Halogen-Dance Reaction | Base-induced migration of a bromine atom to a different position on the ring. | Formation of novel tribromoisoquinoline isomers. |

| Aryne Formation | Elimination of HBr or Br2 equivalent to generate a highly reactive aryne intermediate. | Trapping with dienophiles to create complex polycyclic structures. |

| Intramolecular Cross-Coupling | Functionalization at C1 followed by intramolecular cyclization with the C8-Br substituent. | Synthesis of novel fused N-heterocyclic systems. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。